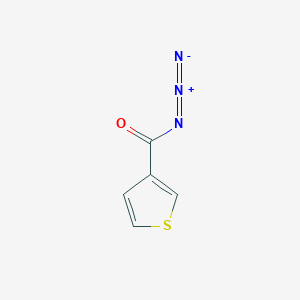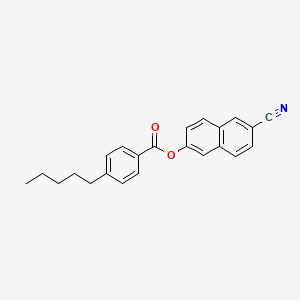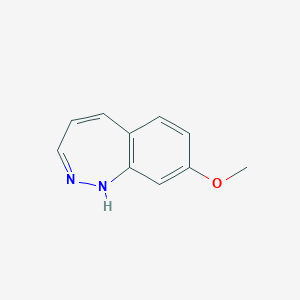
8-Methoxy-1H-1,2-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-1H-1,2-benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are widely used in medicine for their sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. The core structure of benzodiazepines consists of a benzene ring fused to a diazepine ring, and the addition of a methoxy group at the 8th position gives this compound its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1H-1,2-benzodiazepine can be achieved through various methods. One common approach involves the cyclization of 2-amino-5-methoxybenzophenone with glycine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol .
Another method involves the use of substituted 1,2-phenylenediamines, β-carbonyl esters, and ethyl glyoxylate or ethyl pyruvate as reaction substrates. This approach utilizes a one-pot three-component domino reaction in the presence of a catalytic amount of γ-Fe2O3@SiO2/Ce(OTf)3 in ethanol at ambient temperature .
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques. This method allows for the efficient and scalable production of benzodiazepines by utilizing a flow platform that combines acylation and cyclization reactions. The process typically involves the use of aminobenzophenones and bromoacetyl chloride in a solvent such as N-methyl-2-pyrrolidone (NMP), followed by intramolecular cyclization with ammonia in a methanol-water mixture .
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxy-1H-1,2-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzodiazepines.
Substitution: Various substituted benzodiazepines depending on the reagents used.
Applications De Recherche Scientifique
8-Methoxy-1H-1,2-benzodiazepine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors, particularly gamma-aminobutyric acid (GABA) receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 8-Methoxy-1H-1,2-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. The compound acts as a positive allosteric modulator, enhancing the binding of GABA to its receptor. This results in increased chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability. The primary molecular targets are the GABA-A receptor subunits, including α1, α2, α3, and α5 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Lorazepam: Commonly used for its anxiolytic and sedative effects.
Uniqueness
8-Methoxy-1H-1,2-benzodiazepine is unique due to the presence of the methoxy group at the 8th position, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification can result in differences in receptor binding affinity, metabolic stability, and overall therapeutic profile compared to other benzodiazepines .
Propriétés
Numéro CAS |
59066-00-1 |
|---|---|
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
8-methoxy-1H-1,2-benzodiazepine |
InChI |
InChI=1S/C10H10N2O/c1-13-9-5-4-8-3-2-6-11-12-10(8)7-9/h2-7,12H,1H3 |
Clé InChI |
FOWNKCQUHFSSIR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CC=NN2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


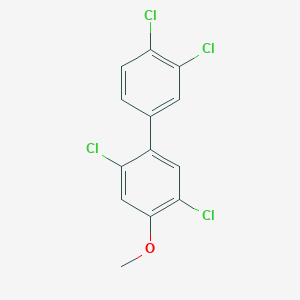
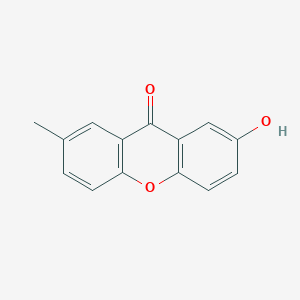
![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)

![N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B14614875.png)
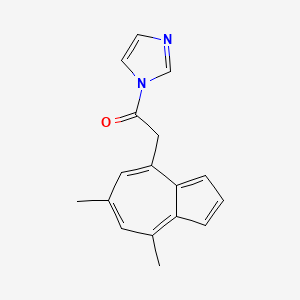
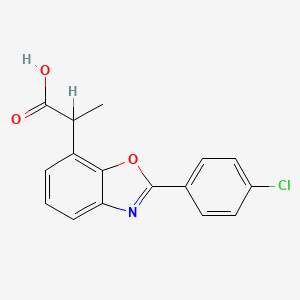
![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)
